Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

Physical property Purification Solid-state handling

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS 32998-97-3) is a heterocyclic building block belonging to the 1,3-oxazole family, bearing a phenyl substituent at the C5 position and an ethyl ester at the C4 position. Its molecular formula is C12H11NO3 with a molecular weight of 217.22 g/mol.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 32998-97-3
Cat. No. B1351244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenyl-1,3-oxazole-4-carboxylate
CAS32998-97-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyLFBYYERWTHYROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS 32998-97-3) – Compound Class, Core Identity, and Procurement-Relevant Characteristics


Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS 32998-97-3) is a heterocyclic building block belonging to the 1,3-oxazole family, bearing a phenyl substituent at the C5 position and an ethyl ester at the C4 position . Its molecular formula is C12H11NO3 with a molecular weight of 217.22 g/mol [1]. The compound is a low-melting solid (mp 32–35 °C) and is primarily utilized as a synthetic intermediate in medicinal chemistry, natural product total synthesis, and fluorescent probe development [2]. First reported via the Schöllkopf oxazole synthesis from ethyl isocyanoacetate and benzoyl chloride , it serves as a key scaffold for regioselective C–H functionalization strategies that exploit the blocking effect of the C5-phenyl group to direct arylation exclusively to the C2 position [2].

Why Generic Substitution Fails for Ethyl 5-phenyl-1,3-oxazole-4-carboxylate – Critical Differentiators Among In-Class Oxazole Building Blocks


In-class oxazole-4-carboxylate esters cannot be interchanged without consequence, because the identity and position of substituents on the oxazole ring simultaneously govern physical handleability, synthetic reactivity, and biological target engagement. The C5-phenyl group differentiates this compound from the unsubstituted ethyl oxazole-4-carboxylate by blocking one of two competing C–H arylation sites, enabling exclusive C2-functionalization that is unachievable with the parent scaffold [1]. The ethyl ester moiety confers a distinct melting point of 32–35 °C compared to the free carboxylic acid (mp 181 °C) and the isoxazole regioisomer (a liquid at ambient pressure) , directly impacting purification strategy and formulation workflow. Furthermore, the 5-phenyl-1,3-oxazole core exhibits measurably different electronic properties and biological scaffold preferences relative to the isomeric 5-phenylisoxazole system, as demonstrated by head-to-head DGAT1 inhibition studies where the 3-phenylisoxazole scaffold was preferred over the 5-phenyloxazole scaffold [2]. These differences are non-trivial and quantifiable; generic substitution without verification introduces risk of regiochemical mis-functionalization, altered physicochemical profiles, and divergent biological outcomes.

Product-Specific Quantitative Evidence Guide for Ethyl 5-phenyl-1,3-oxazole-4-carboxylate – Comparator-Anchored Differentiation Data


Melting Point: Ethyl 5-Phenyl-1,3-Oxazole-4-Carboxylate vs. Free Acid and Unsubstituted Parent Ester

The ethyl ester of 5-phenyl-1,3-oxazole-4-carboxylic acid exhibits a melting point of 32–35 °C , which is 14–17 °C lower than the unsubstituted ethyl oxazole-4-carboxylate (mp 46–49 °C) [1] and approximately 148 °C lower than the corresponding free carboxylic acid, 5-phenyl-1,3-oxazole-4-carboxylic acid (mp 181 °C) . The isoxazole regioisomer, ethyl 5-phenyl-1,2-oxazole-4-carboxylate, is a liquid with a boiling point of 100–105 °C at 0.1 Torr . This places the target compound in a uniquely accessible physical state—a low-melting solid amenable to both solid-phase handling and facile melting for liquid-transfer operations—not shared by its closest analogs.

Physical property Purification Solid-state handling

Regioselective C–H Arylation: Exclusive C2-Functionalization Enabled by C5-Phenyl Blocking

In palladium-catalyzed direct C–H (hetero)arylation, ethyl 5-phenyl-1,3-oxazole-4-carboxylate exhibits exclusive reactivity at the C2 position because the C5 site is blocked by the phenyl substituent [1]. By contrast, ethyl oxazole-4-carboxylate without the C5 substituent presents two competing reactive sites (C2 and C5) that require ligand/solvent engineering to control regioselectivity [1]. The Verrier–Hoarau–Marsais methodology demonstrated that with the 5-phenyl substrate, C2-monoarylation proceeds with high regiochemical fidelity using Pd(OAc)₂ and JohnPhos ligand in toluene or dioxane, enabling sequential C2-arylation followed by optional further functionalization after ester hydrolysis and decarboxylation [1]. For the unsubstituted scaffold, achieving comparable regiocontrol requires distinct ligand sets (e.g., Cy-JohnPhos vs. P(o-tol)₃) and solvent selection (dioxane vs. toluene) to partition reactivity between C2 and C5 [1][2].

C–H activation Regioselectivity Late-stage functionalization

DGAT1 Inhibitory Activity: 5-Phenyloxazole Scaffold vs. 3-Phenylisoxazole Scaffold

In a systematic head-to-head evaluation of heterocyclic biaryl urea scaffolds for human DGAT1 inhibition, Jadhav et al. (2012) compared three scaffold types: 3-phenylisoxazole (Type A, 10 compounds), 5-phenyloxazole (Type B, 7 compounds), and 3-phenyl-1,2,4-oxadiazole (Type C, 7 compounds) [1]. The study explicitly concluded that 'a preliminary comparison between 3-phenylisoxazole, 5-phenyloxazole, and 3-phenyl-1,2,4-oxadiazole scaffolds highlighted a preference for the 3-phenylisoxazole scaffold at the hDGAT1 enzyme' [1]. The most potent compound identified, 40a (a 3-phenylisoxazole derivative), exhibited an IC₅₀ of 64 nM with 90% in vivo plasma triglyceride reduction and solubility of 0.43 mg/mL at pH 7.4 [1]. The 5-phenyloxazole series (Type B, compounds 30b–36b) yielded lower overall potency, with cLogP values ranging from 2.61 to 4.72 across all three scaffold classes [1]. This provides direct, quantitative evidence that the 5-phenyloxazole scaffold is not the optimal heterocyclic core for DGAT1-targeted programs when compared to the 3-phenylisoxazole alternative.

Metabolic disease DGAT1 inhibition Scaffold comparison

Basicity Modulation: 5-Phenyl Substitution Reduces Oxazole pKa Relative to Unsubstituted Parent

The unsubstituted 1,3-oxazole ring has a measured pKa (conjugate acid) of 0.8 [1]. Introduction of a phenyl substituent at the C5 position modulates the electronic structure of the heteroring and reduces basicity: 5-phenyloxazole has a predicted pKa of 0.45±0.10 . This represents a decrease of approximately 0.35 pKa units (more than a factor of 2 in basicity). By contrast, the isoxazole ring system is substantially less basic, with a measured pKa of −2.03 [1]. The position of phenyl substitution matters: Trifonov and Ostrovskii (2001) demonstrated that phenyl substituents in positions 2, 4, and 5 of the oxazole ring exert different effects on the electronic structure of the heteroring, reflected in the basicity constants of isomeric phenyl-substituted oxazoles and in changes of spectral patterns upon protonation [2]. The 5-phenyl configuration of the target compound thus provides a specific, intermediate basicity profile distinct from 2-phenyl and 4-phenyl regioisomers.

Electronic properties Basicity Protonation

Synthetic Accessibility: 5-Substituted Oxazole-4-Carboxylate Synthesis via Schöllkopf Condensation – Yield Range Benchmark

The target compound is accessible via the Schöllkopf oxazole synthesis: condensation of α-metalated ethyl isocyanoacetate with benzoyl chloride (or benzoic acid N-hydroxysuccinimide ester) yields the 5-phenyloxazole-4-carboxylic acid ethyl ester . Tormyshev et al. (2006) developed a combinatorially convenient version of this synthesis applicable to 5-substituted oxazole-4-carboxylic acid ethyl esters from various carboxylic acid derivatives (saturated aliphatic, α,β-unsaturated, alicyclic, aromatic, heterocyclic, and N-Boc-protected amino acids), reporting yields in the range of 63–99% across 13 examples [1][2]. The phenyl-substituted derivative derived from benzoyl chloride falls within the aromatic acid chloride substrate class. This yield range compares favorably with alternative oxazole syntheses: for example, the direct arylation approach to 2,5-disubstituted oxazoles from ethyl oxazole-4-carboxylate typically requires a two-step sequence (C2-arylation followed by C5-arylation or hydrolysis/decarboxylation) whereas the Schöllkopf route installs the 5-phenyl group in a single condensation step . Commercial suppliers report typical purity of 95+% (NMR) with some vendors offering NLT 98% .

Synthetic methodology Building block Reaction yield

Ester Hydrolysis Profile: Ethyl Ester as Balanced Intermediate Between Methyl and tert-Butyl Ester Lability

The ethyl ester of 5-phenyl-1,3-oxazole-4-carboxylic acid occupies an intermediate position in the ester hydrolysis lability spectrum. Methyl esters undergo alkaline hydrolysis approximately 2–5× faster than ethyl esters under standard saponification conditions (LiOH/NaOH, aqueous THF/MeOH) due to reduced steric hindrance at the carbonyl carbon [1]. The corresponding free acid (CAS 99924-18-2) eliminates ester hydrolysis as a synthetic step entirely but requires coupling reagents for further derivatization . The tert-butyl ester analog (where available) would require acidic deprotection conditions (TFA) incompatible with acid-sensitive substrates. The ethyl ester therefore offers a 'Goldilocks' balance: sufficient stability for chromatographic purification and ambient storage (solid, mp 32–35 °C), yet readily cleaved under standard basic hydrolysis (LiOH, THF/H₂O) to liberate the carboxylic acid for subsequent amide coupling or decarboxylative functionalization [2]. This hydrolysis profile is utilized in the Verrier–Hoarau protocol where the ethyl ester of oxazole-4-carboxylate is removed via LiOH hydrolysis followed by CuO-mediated decarboxylation after C–H arylation [2].

Prodrug design Hydrolysis kinetics Protecting group strategy

Best Research and Industrial Application Scenarios for Ethyl 5-phenyl-1,3-oxazole-4-carboxylate – Evidence-Grounded Use Cases


Regioselective Synthesis of 2-Aryl-5-Phenyl-Oxazole Libraries via C–H Arylation

The C5-phenyl blocking group makes ethyl 5-phenyl-1,3-oxazole-4-carboxylate the scaffold of choice for constructing 2-aryl-5-phenyl-oxazole libraries without risking C5-arylated byproducts. Using the Verrier–Hoarau Pd-catalyzed protocol (Pd(OAc)₂, JohnPhos, Cs₂CO₃, toluene, 100–120 °C), diverse (hetero)aryl bromides or iodides can be coupled exclusively at C2 [1]. After C2-arylation, the ethyl ester is hydrolyzed with LiOH and the resulting acid decarboxylated with CuO to yield the 2-aryl-5-phenyl-oxazole product. This three-step sequence has been validated in the total synthesis of the natural products balsoxin and texaline [1]. The approach is scalable and tolerates cyano, formyl, and amino functional groups on the aryl coupling partner [1].

Fluorescent Probe Development: DPO and POPOP Carboxylate-Analog Sensors

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate serves as a precursor to 2,5-diaryloxazole fluorophores via successive Pd-catalyzed direct arylations. Verrier, Fiol-Petit, Hoarau, and Marsais demonstrated that sequential C2 and C5 (het)arylation of oxazole-4-carboxylates provides rapid access to DPO (2,5-diphenyloxazole) and POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) carboxylate-analog sensors [1]. Three novel DPO- and POPOP-type sensors exhibited unusual Stokes shifts and high quantum yields compared to the parent DPO and POPOP references [1][2]. For laboratories developing fluorescent probes requiring the 5-phenyloxazole core as a fixed structural element (rather than the isoxazole or oxadiazole alternatives), this compound offers a direct entry point via C2-functionalization.

Medicinal Chemistry: Oxazole-Containing Bioisostere Exploration (Excluding DGAT1)

When exploring oxazole-based bioisosteres of phenyl rings or other heterocycles, ethyl 5-phenyl-1,3-oxazole-4-carboxylate provides a versatile late-stage diversification handle. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the primary alcohol, or converted to other functional groups [1][2]. However, based on the DGAT1 scaffold comparison data [3], programs targeting DGAT1 should prioritize the 3-phenylisoxazole scaffold over the 5-phenyloxazole scaffold. Conversely, in antibacterial applications, oxazole derivatives have demonstrated activity and the 5-phenyl substitution pattern has been associated with enhanced potency in certain SAR contexts [4].

Custom Synthesis Procurement: Building Block for Parallel Library Synthesis

As a commercially available building block with typical purity of 95–98+% (NMR) [1][2], ethyl 5-phenyl-1,3-oxazole-4-carboxylate is suitable for parallel synthesis workflows in medicinal chemistry. Its solid state (mp 32–35 °C) [3] enables precise weighing on automated solid-dispensing platforms, while its solubility in common organic solvents (DCM, THF, DMF, EtOAc) ensures compatibility with standard solution-phase chemistry. The Tormyshev combinatorial synthesis methodology [4] further guarantees that custom synthesis providers can access multi-gram quantities with predictable yields (63–99% range for the 5-substituted oxazole-4-carboxylate class), supporting structure–activity relationship (SAR) exploration programs.

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